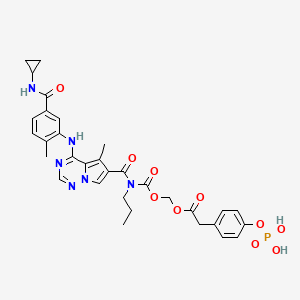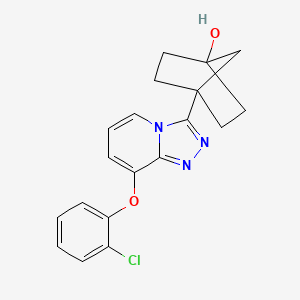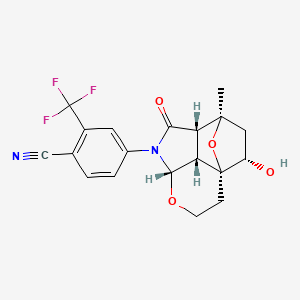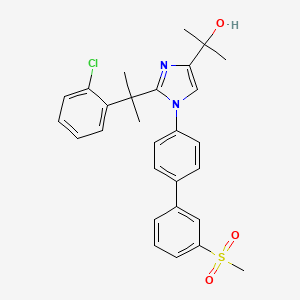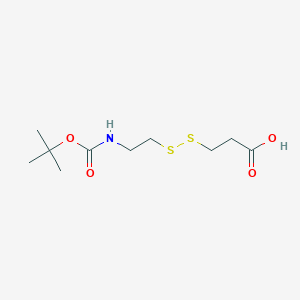
Ácido Boc-NH-etil-SS-propiónico
Descripción general
Descripción
Boc-NH-ethyl-SS-propionic acid is a cleavable carboxylic acid linker. The terminal carboxylic acid group can be reacted with a primary amine in the presence of activators such as EDC and HATU to form stable amide bonds. The Boc protecting group can be removed under acidic conditions to release the free amine for further reaction .
Aplicaciones Científicas De Investigación
Boc-NH-ethyl-SS-propionic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and peptides.
Biology: Employed in the development of bioconjugates and antibody-drug conjugates (ADCs).
Medicine: Utilized in the design of drug delivery systems and therapeutic agents.
Industry: Applied in the production of pharmaceuticals and biotechnological products.
Mecanismo De Acción
Target of Action
The primary target of Boc-NH-ethyl-SS-propionic acid is the antibody-drug conjugates (ADCs) . ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer .
Mode of Action
Boc-NH-ethyl-SS-propionic acid acts as a cleavable linker in the synthesis of ADCs . It connects the antibody to the cytotoxic drug, allowing the drug to be delivered directly to the target cells . The compound’s terminal carboxylic acid group can react with a primary amine in the presence of activators such as EDC and HATU to form stable amide bonds . The boc protecting group can be removed under acidic conditions to release the free amine for further reaction .
Biochemical Pathways
The biochemical pathways affected by Boc-NH-ethyl-SS-propionic acid are those involved in the action of ADCs. The compound enables the selective delivery of the cytotoxic drug to the cancer cells, thereby minimizing damage to healthy cells .
Pharmacokinetics
The cleavable nature of the linker allows for the controlled release of the drug, which is crucial for the efficacy and safety of ADCs .
Result of Action
The result of the action of Boc-NH-ethyl-SS-propionic acid is the successful delivery of the cytotoxic drug to the target cells. This targeted approach enhances the effectiveness of the drug and reduces side effects, improving the overall therapeutic outcome .
Action Environment
The action of Boc-NH-ethyl-SS-propionic acid, like other ADC linkers, can be influenced by various environmental factors. For instance, the pH level can affect the cleavage of the linker and the release of the drug . Additionally, factors such as temperature and the presence of certain enzymes can also impact the stability and efficacy of the compound .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Boc-NH-ethyl-SS-propionic acid is synthesized through a series of chemical reactions involving the protection of the amine group with a Boc (tert-butoxycarbonyl) group and the formation of a disulfide bridge. The synthetic route typically involves the following steps:
- Protection of the amine group with a Boc group.
- Formation of the disulfide bridge.
- Introduction of the propionic acid moiety.
The reaction conditions often involve the use of solvents such as DMSO, DCM, and DMF, and the reactions are carried out under controlled temperatures and pH conditions .
Industrial Production Methods
Industrial production of Boc-NH-ethyl-SS-propionic acid involves scaling up the synthetic route mentioned above. The process is optimized for yield and purity, and the compound is typically produced in large quantities using automated reactors and purification systems. The final product is subjected to rigorous quality control to ensure its purity and stability .
Análisis De Reacciones Químicas
Types of Reactions
Boc-NH-ethyl-SS-propionic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The terminal carboxylic acid group can react with primary amines to form stable amide bonds.
Cleavage Reactions: The Boc protecting group can be removed under acidic conditions to release the free amine.
Disulfide Bond Formation and Cleavage: The disulfide bridge can be formed or cleaved under specific redox conditions
Common Reagents and Conditions
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): and are commonly used activators for forming amide bonds.
Acidic Conditions: Used for removing the Boc protecting group.
Redox Conditions: Used for forming or cleaving the disulfide bridge
Major Products Formed
Amide Bonds: Formed when the terminal carboxylic acid group reacts with primary amines.
Free Amine: Released when the Boc protecting group is removed under acidic conditions
Comparación Con Compuestos Similares
Similar Compounds
- Boc-SS-Linker
- 3-((2-((tert-Butoxycarbonyl)amino)ethyl)disulfanyl)propanoic acid
- Propanoic acid, 3-[[2-[(1,1-dimethylethoxy)carbonyl]amino]ethyl]dithio]-
Uniqueness
Boc-NH-ethyl-SS-propionic acid is unique due to its cleavable nature, allowing for controlled release of linked molecules. The presence of both a Boc protecting group and a disulfide bridge provides versatility in synthetic and biological applications, making it a valuable tool in various fields of research .
Propiedades
IUPAC Name |
3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyldisulfanyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4S2/c1-10(2,3)15-9(14)11-5-7-17-16-6-4-8(12)13/h4-7H2,1-3H3,(H,11,14)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIJZYVBXQKYUFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCSSCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801154476 | |
| Record name | 3-[[2-[[(1,1-Dimethylethoxy)carbonyl]amino]ethyl]dithio]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801154476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
485800-27-9 | |
| Record name | 3-[[2-[[(1,1-Dimethylethoxy)carbonyl]amino]ethyl]dithio]propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=485800-27-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[[2-[[(1,1-Dimethylethoxy)carbonyl]amino]ethyl]dithio]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801154476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


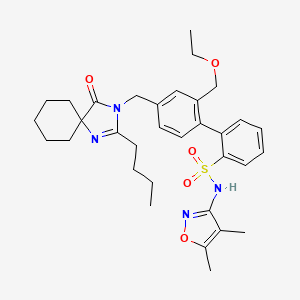
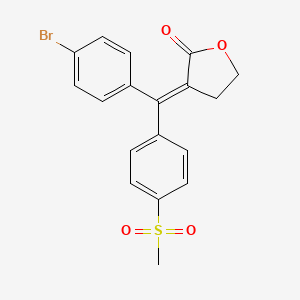




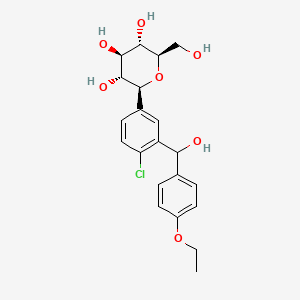
![5-Chloro-1-(1-cyclopropylethyl)-3-[2,6-dichloro-4-(trifluoromethyl)anilino]pyrazin-2-one](/img/structure/B606241.png)
